molecular formula C21H21N3O4S B11433506 8-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11433506
M. Wt: 411.5 g/mol
InChI Key: UVZAUOINMKODMO-UHFFFAOYSA-N
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Description

“8-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include:

  • Ethyl bromoacetate
  • 4-hydroxybenzaldehyde
  • Furan-2-carbaldehyde
  • Thiourea
  • Sodium ethoxide

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis

Biology

In biological research, the compound may be studied for its potential pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure could lead to the discovery of novel drugs with specific biological activities.

Industry

In the industrial sector, the compound may be used in the development of new materials with unique properties. Its heterocyclic structure could contribute to the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of “8-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • 8-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carboxamide

Uniqueness

The presence of the ethoxy group and the specific arrangement of functional groups in “8-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” distinguishes it from similar compounds. These structural features may contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

8-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H21N3O4S/c1-2-27-19-8-14(5-6-18(19)25)16-9-20(26)24-12-23(11-15-4-3-7-28-15)13-29-21(24)17(16)10-22/h3-8,16,25H,2,9,11-13H2,1H3

InChI Key

UVZAUOINMKODMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CO4)O

Origin of Product

United States

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